L-3,5-Diiodotyrosine ethyl ester hydrochloride (CAS 74051-47-1) is a synthetically optimized, halogenated amino acid derivative primarily utilized in advanced peptide synthesis, radiopharmaceutical precursor development, and the manufacturing of radiopaque biomedical polymers . By masking the carboxylic acid as an ethyl ester and stabilizing the primary amine as a hydrochloride salt, this compound bypasses the severe solubility and reactivity limitations of its zwitterionic free acid counterpart. It serves as a dual-purpose building block: providing a sterically hindered, highly lipophilic diiodophenol moiety essential for specific receptor binding and delivering high localized iodine density for X-ray attenuation in bioresorbable medical devices.
Free α-amine enables direct peptide coupling without deprotection
Ethyl ester enhances lipophilicity for organic synthesis and cell assays
Hydrochloride salt provides consistent handling and dissolution
Attempting to substitute L-3,5-Diiodotyrosine ethyl ester hydrochloride with L-3,5-Diiodotyrosine free acid introduces critical process bottlenecks. The free acid exists as a highly stable zwitterion with aqueous solubility below 0.4 g/L at 25°C and near-total insolubility in standard aprotic coupling solvents, often requiring boiling in dilute alkali to dissolve . This necessitates harsh pH adjustments or additional synthetic protection steps that degrade yields and increase production time. Conversely, substituting with non-iodinated L-Tyrosine ethyl ester hydrochloride eliminates the heavy-atom effect required for fluoroscopic radiopacity in polymer applications and removes the critical steric bulk and halogen bonding necessary for target affinity in pharmacological models.
N-acetyl or Z-protected analogs require extra deprotection steps, altering synthetic efficiency and purity profile
Free acid 3,5-diiodo-L-tyrosine has lower organic solubility and may limit DMSO stock concentration
Neutral forms can vary in hydration state; hydrochloride salt ensures defined handling and reproducibility
L-3,5-Diiodotyrosine free acid exhibits extreme insolubility in both water (<0.4 g/L at 25°C) and standard organic solvents due to its strong zwitterionic network . In contrast, the ethyl ester hydrochloride salt disrupts this network, granting high solubility in polar organic solvents (such as ethanol, DMF, and THF) and water. This allows for direct integration into standard liquid-phase or solid-phase peptide synthesis workflows without the need for pre-activation or transient protection steps.
| Evidence Dimension | Aqueous and organic solvent solubility at 25°C |
| Target Compound Data | Readily soluble in polar aprotic solvents (DMF, THF) and water |
| Comparator Or Baseline | L-3,5-Diiodotyrosine free acid (Insoluble in standard organic solvents; 0.34 g/L in water) |
| Quantified Difference | Eliminates zwitterionic insolubility, enabling homogeneous phase reactions without harsh pH adjustments |
| Conditions | Standard ambient temperature (25°C) in organic synthesis workflows |
Enables immediate, high-yield use in EDCI/HOBt or HATU coupling reactions, eliminating the need for costly and time-consuming esterification steps prior to synthesis.
In the development of bioresorbable medical devices such as stents, the polymer backbone must be visible under fluoroscopy. Polymers synthesized using uniodinated tyrosine derivatives remain essentially transparent to X-rays. However, incorporating L-3,5-Diiodotyrosine ethyl ester into mixed-substituent polyphosphazenes or polycarbonates introduces two covalently bound iodine atoms per monomer unit[1]. This localized high atomic mass provides significant X-ray opacity comparable to traditional metal stents, while the ethyl ester group allows for tunable hydrolysis and bioerosion rates in physiological environments.
| Evidence Dimension | X-ray attenuation (Radiopacity) in polymer films |
| Target Compound Data | Opaque to copper Kα or rhenium-tungsten-molybdenum radiation (adds 253.8 Da of iodine mass per monomer) |
| Comparator Or Baseline | Polymers incorporating uniodinated L-Tyrosine ethyl ester (Transparent to X-ray radiation) |
| Quantified Difference | Transition from radiotransparent to radiopaque due to heavy-atom density |
| Conditions | X-ray fluoroscopy of synthesized mixed-substituent polyphosphazenes or polycarbonates |
Essential for procuring precursors for bioresorbable stents and implants where non-invasive surgical tracking is a strict regulatory and clinical requirement.
The 3,5-diiodo substitution on the phenolic ring dramatically alters the steric and electronic profile of the molecule compared to standard tyrosine. In structure-activity relationship (SAR) studies for receptors such as CCR3 (implicated in asthma and allergic diseases), the bulky, electron-withdrawing iodine atoms are critical for binding. Removing the iodine atoms from the diiodotyrosine side chain results in a near-total loss of specific antagonist activity, proving that the diiodophenol moiety is an active pharmacophore essential for target engagement [1].
| Evidence Dimension | Target receptor binding affinity (e.g., CCR3 antagonist activity) |
| Target Compound Data | Maintains high receptor affinity (low-micromolar to nanomolar IC50) |
| Comparator Or Baseline | Uniodinated tyrosine derivatives (Near-total loss of specific antagonist activity) |
| Quantified Difference | Critical requirement of the diiodo moiety for receptor pocket fitting and functional antagonism |
| Conditions | In vitro receptor binding assays (e.g., FLIPR calcium mobilization assays) |
Dictates the selection of this specific halogenated building block over cheaper uniodinated alternatives when synthesizing targeted endocrine or immunological therapeutics.
Used as a critical iodinated monomer in the production of polyphosphazenes, polycarbonates, and polyurethanes for medical implants (e.g., stents) that require inherent X-ray visibility without the use of toxic or leaching contrast agents [1].
Serves as a direct, C-terminally protected precursor for the oxidative condensation synthesis of thyroxine (T4), triiodothyronine (T3), and their synthetic analogs used in endocrine research [2].
Procured as a ready-to-use, highly soluble building block for incorporating diiodotyrosine residues into complex peptide sequences, avoiding the severe solubility and self-condensation issues of the zwitterionic free amino acid .
Utilized in medicinal chemistry to synthesize tyrosine-based inhibitors (such as CCR3 antagonists) where the steric bulk and lipophilicity of the diiodophenyl group are required for optimal receptor pocket fitting [3].
Irritant